molecular formula C13H15N3O B13466151 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane

6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane

Cat. No.: B13466151
M. Wt: 229.28 g/mol
InChI Key: ZJIHOSZKLUXXQA-UHFFFAOYSA-N
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Description

6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane is a spirocyclic compound featuring a unique structural motif. The spiro[3.3]heptane core is known for its non-coplanar exit vectors, making it a valuable scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the preparation of the spirocyclic core, followed by functionalization to introduce the azidomethyl and phenyl groups. Key steps may include cyclization reactions under basic conditions and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of more stable intermediates and efficient purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: Conversion of the azide group to other functional groups.

    Reduction: Reduction of the azide group to an amine.

    Substitution: Nucleophilic substitution reactions at the azidomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like m-chloroperbenzoic acid for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields the corresponding amine, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical applications, including drug conjugation and biorthogonal labeling .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6-(azidomethyl)-6-phenyl-2-oxaspiro[3.3]heptane

InChI

InChI=1S/C13H15N3O/c14-16-15-8-13(11-4-2-1-3-5-11)6-12(7-13)9-17-10-12/h1-5H,6-10H2

InChI Key

ZJIHOSZKLUXXQA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CN=[N+]=[N-])C3=CC=CC=C3)COC2

Origin of Product

United States

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